molecular formula C11H15FO B7862727 1-(3-Fluoro-4-methylphenyl)butan-1-ol

1-(3-Fluoro-4-methylphenyl)butan-1-ol

Cat. No.: B7862727
M. Wt: 182.23 g/mol
InChI Key: QZUWLKISRVAVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)butan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)butan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with butylmagnesium bromide in an ether solvent, followed by hydrolysis. This Grignard reaction is a common method for forming carbon-carbon bonds and is known for its efficiency and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)butan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(3-Fluoro-4-methylphenyl)butanone.

    Reduction: Formation of 1-(3-Fluoro-4-methylphenyl)butane.

    Substitution: Formation of various substituted phenylbutanols depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form hydrogen bonds, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methylphenyl)-3-pyridin-2-ylurea
  • 3-Fluoro-4-methylphenylboronic acid
  • 3-Fluoro-4-methylphenol

Comparison: 1-(3-Fluoro-4-methylphenyl)butan-1-ol is unique due to its specific structural features, such as the butanol chain and the position of the fluorine and methyl groups on the phenyl ring

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7,11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUWLKISRVAVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.